3-(4-Hydroxy-2-methoxyphenyl)acrylic acid

Descripción general

Descripción

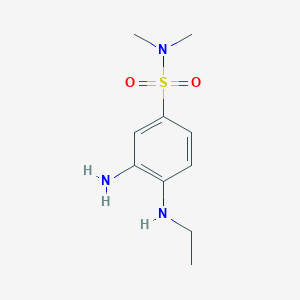

“3-(4-Hydroxy-2-methoxyphenyl)acrylic acid”, also known as Ferulic acid, is an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is a derivative of an amino acid and has stability and biological activity . It is often used as a drug synthesis intermediate .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H10O4 . The structure includes a methoxy group (-OCH3) and a hydroxy group (-OH) attached to a phenyl ring, which is further connected to an acrylic acid group .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” can depend on various factors such as the reaction conditions and the presence of other reactants . For instance, it has been reported that the acids with nucleophilic counterions readily quench by EDA and form byproducts .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 194.1840 . Other physical and chemical properties such as melting point, boiling point, and solubility may vary depending on the specific conditions .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) demonstrates the use of synthetic acrylamide derivatives, including a compound structurally similar to 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, as effective corrosion inhibitors for copper in nitric acid solutions. This study highlights the potential of these compounds in protecting metals against corrosion, especially in industrial applications (Abu-Rayyan et al., 2022).

Biological Activity

The study by Obregón-Mendoza et al. (2018) explores the biological activity of various ether and ester trans-ferulic acid derivatives, which are closely related to this compound. This research found that compounds with free phenolic hydroxyls exhibited significant scavenging free-radical and antioxidant activity, indicating their potential use in pharmacological and nutraceutical applications (Obregón-Mendoza et al., 2018).

Electron Donor Properties

Vacek et al. (2020) identified diferulate, a compound structurally related to this compound, as an efficient electron donor. This property suggests its potential application in designing bioactive and technologically relevant substances, particularly where electron-donor capacity is crucial (Vacek et al., 2020).

Antibacterial Applications

Research by Killi et al. (2015) on the synthesis of new (meth)acrylate monomers, including a compound similar to this compound, indicated its potential in creating antibacterial non-woven nanofibers. These findings open possibilities for their use in medical applications, such as wound dressing materials for tissue regeneration (Killi et al., 2015).

Functional Modification in Hydrogels

A study by Aly and El-Mohdy (2015) involved the modification of polyvinyl alcohol/acrylic acid hydrogels with various compounds, including those structurally similar to this compound. These modifications were aimed at enhancing the hydrogels' properties for use in medical applications due to their increased antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, also known as Hydroferulic acid , is a derivative of 2-methoxyphenols It is known that 2-methoxyphenols and their derivatives have antioxidant properties , suggesting that they may target reactive oxygen species (ROS) and related oxidative stress pathways.

Mode of Action

Antioxidants interact with free radicals, terminating their reaction and converting them into harmless molecules by offering an electron . This reduces oxidative stress, protecting cells from oxidative damage .

Biochemical Pathways

Oxidative stress occurs when there is an imbalance between the formation and detoxification of free radical species, leading to cellular damage . By neutralizing these free radicals, antioxidants like this compound can help restore balance and prevent damage.

Result of Action

Given its potential antioxidant activity, it may help protect cells from oxidative damage, which can lead to various diseases such as cancer, atherosclerosis, aging, immunosuppression, inflammation, ischemic heart disease, diabetes, and neurodegenerative disorders .

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDKFNWQAKHTBC-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

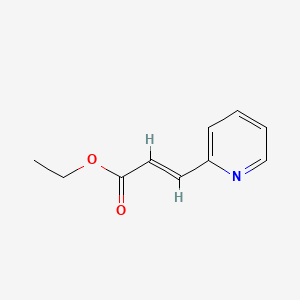

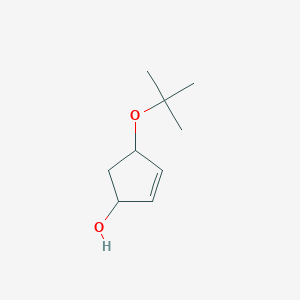

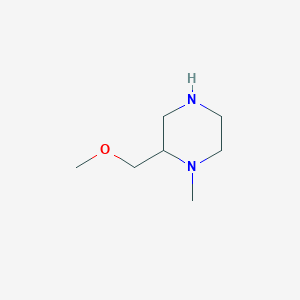

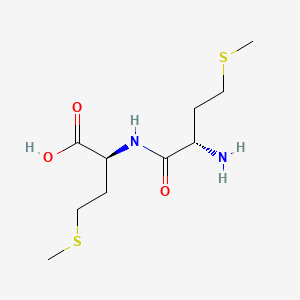

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)

![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3281472.png)